3,3'-Dichloroazoxybenzene
Overview
Description
3,3’-Dichloroazoxybenzene is an organic compound with the molecular formula C12H8Cl2N2O. It is a member of the azoxybenzene family, characterized by the presence of an azoxy group (N=N-O) linking two benzene rings. This compound is notable for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Dichloroazoxybenzene can be synthesized through the photoreduction of nitrobenzene derivatives. The process involves the reduction of 3,3’-dichloronitrobenzene using a photocatalyst under visible light irradiation. The reaction is typically carried out in a flow microreactor, which enhances the yield and selectivity of the product .
Industrial Production Methods: Industrial production of 3,3’-Dichloroazoxybenzene often involves the reduction of 3,3’-dichloronitrobenzene in the presence of formaldehyde and a caustic lye solution. The reaction is catalyzed by Diclone and Dinol-25, followed by hydrogenation using activated Raney Nickel catalyst in dimethylformamide under inert conditions .
Types of Reactions:
Oxidation: The compound can be oxidized to form various chlorinated azobenzenes.
Substitution: It can participate in electrophilic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogenation using Raney Nickel catalyst in dimethylformamide.
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed:
3,3’-Dichlorohydrazobenzene: Formed through reduction.
Chlorinated Azobenzenes: Formed through oxidation.
Substituted Azoxybenzenes: Formed through substitution reactions.
Scientific Research Applications
3,3’-Dichloroazoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3’-Dichloroazoxybenzene involves its interaction with molecular targets through its azoxy group. The compound can undergo photoisomerization, where the azoxy group switches between trans and cis configurations upon exposure to light. This property is exploited in various applications, including photochemical switches and sensors .
Comparison with Similar Compounds
- 2,2’-Dichloroazoxybenzene
- 4,4’-Dichloroazoxybenzene
- Azobenzene
Comparison: 3,3’-Dichloroazoxybenzene is unique due to the specific positioning of chlorine atoms on the benzene rings, which influences its chemical reactivity and physical properties. Compared to 2,2’- and 4,4’-dichloroazoxybenzenes, the 3,3’-isomer exhibits different photochemical behaviors and reactivity patterns, making it suitable for distinct applications in material science and organic synthesis .
Properties
IUPAC Name |
(3-chlorophenyl)-(3-chlorophenyl)imino-oxidoazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCDGVDBGGCCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=[N+](C2=CC(=CC=C2)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139-24-2 | |
Record name | Diazene, 1-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-DICHLOROAZOXYBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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